4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine
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Overview
Description
4-Benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzyl group and a methoxy-dimethylbenzyl group attached to the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine typically involves the reaction of piperidine with benzyl chloride and 4-methoxy-2,3-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
4-Benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to the catalytic site of enzymes, such as acetylcholinesterase, through interactions with amino acid residues like tryptophan, phenylalanine, and tyrosine. This binding inhibits the enzyme’s activity, leading to an increase in the levels of neurotransmitters like acetylcholine in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholinesterase inhibitors are used to improve cognitive function .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Lacks the methoxy-dimethylbenzyl group, resulting in different biological activity and pharmacological properties.
1-Benzyl-4-(4-methoxyphenyl)piperidine: Contains a methoxyphenyl group instead of the methoxy-dimethylbenzyl group, leading to variations in its chemical reactivity and biological effects.
4-(4-Methoxybenzyl)piperidine: Lacks the benzyl group, which affects its binding affinity and specificity for certain molecular targets.
Uniqueness
4-Benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine is unique due to the presence of both benzyl and methoxy-dimethylbenzyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-benzyl-1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-17-18(2)22(24-3)10-9-21(17)16-23-13-11-20(12-14-23)15-19-7-5-4-6-8-19/h4-10,20H,11-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKHNBXJOKKZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199029 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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